5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Description
This compound (CAS: 451483-44-6) features a benzamide scaffold substituted with a 2-fluoro group, a 4-(trifluoromethyl)phenyl carboxamide moiety, and a benzyl(ethyl)sulfamoyl group at position 3. Its molecular formula is C24H22F4N2O5S (MW: 526.50 g/mol) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfamoyl group may contribute to hydrogen bonding and target binding.
Properties
IUPAC Name |
5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F4N2O3S/c1-2-29(15-16-6-4-3-5-7-16)33(31,32)19-12-13-21(24)20(14-19)22(30)28-18-10-8-17(9-11-18)23(25,26)27/h3-14H,2,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCAOTWRAUXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl(ethyl)sulfamoyl Intermediate: This step involves the reaction of benzyl chloride with ethylamine to form benzyl(ethyl)amine, which is then treated with sulfuryl chloride to yield benzyl(ethyl)sulfamoyl chloride.
Introduction of the Fluorine Atom: The next step involves the fluorination of a suitable aromatic precursor, such as 2-fluorobenzoic acid, using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The final step is the coupling of the benzyl(ethyl)sulfamoyl chloride with the fluorinated aromatic compound in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzamides, sulfonamides, and fluorinated aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its applications in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Sulfamoyl-Benzamide Scaffolds
(a) 5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
- Key Differences : The sulfamoyl group is substituted with a 3,4-dimethoxyphenethyl chain instead of benzyl(ethyl).
- Implications: The methoxy groups may enhance solubility but reduce membrane permeability compared to the hydrophobic benzyl group in the target compound. No direct activity data are available, but similar sulfonamides show PD-L1 inhibition (e.g., 57% inhibition in compound 30 from ) .
(b) LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences : Replaces the 2-fluoro-trifluoromethylphenyl benzamide with a 1,3,4-oxadiazole ring linked to a 4-methoxyphenyl group.
- Activity : Exhibits antifungal activity against C. albicans via thioredoxin reductase inhibition. The oxadiazole ring may enhance electron-deficient interactions compared to the benzamide scaffold in the target compound .
(c) LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences : Cyclohexyl(ethyl)sulfamoyl and furan-oxadiazole substituents.
- Activity : Stronger antifungal activity than LMM5, likely due to the furan ring’s planar geometry improving target binding. The cyclohexyl group may increase steric hindrance compared to the benzyl group in the target compound .
Pharmacokinetic and Toxicity Profiles
- ADMET Predictions: Sulfonamide derivatives in showed favorable absorption and low toxicity in fibroblast assays. The trifluoromethyl group in the target compound may improve metabolic stability over non-fluorinated analogs .
- Cytotoxicity Trends : Compounds with electron-withdrawing groups (e.g., nitro, trifluoromethyl) in correlated with higher cytotoxicity, suggesting the target compound’s trifluoromethyl group warrants careful toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
